Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury
Description
Historical Context of Perfluorinated Organomercury Compounds
The development of perfluorinated organomercury compounds emerged alongside mid-20th-century innovations in fluoropolymer production. Early methods for perfluorination, such as cobalt trifluoride-mediated processes, laid the groundwork for synthesizing complex fluorinated alkylmercurials. The compound’s discovery aligns with efforts to create thermally stable materials for industrial applications, though its toxicity limited widespread adoption. Notably, the Minamata disaster underscored the risks of mercury compounds, shifting focus toward safer fluorinated alternatives in materials science.
Classification within Organometallic Chemistry
This compound belongs to the organomercury family, specifically bis(perfluoroalkyl)mercurials. Key features include:
- Molecular formula : $$ \text{C}{12}\text{F}{26}\text{Hg} $$ (MW 838.68 g/mol).
- Coordination geometry : X-ray crystallography of analogous compounds reveals a trigonal T-shaped coordination around mercury, with secondary interactions influencing lattice stability.
- Stability : The Hg–C bond is air- and moisture-stable but photosensitive, a hallmark of organomercurials.
| Property | Value |
|---|---|
| Melting Point | 178–180°C |
| Solubility | Insoluble in polar solvents |
| Thermal Stability | Decomposes above 200°C |
Significance in Perfluoroalkyl Chemistry Research
Perfluoroalkyl groups confer exceptional chemical inertness and hydrophobicity, making this compound a model for studying:
- Electron-deficient systems : The strong electron-withdrawing effect of fluorine alters mercury’s electrophilicity, impacting reactivity in cross-coupling reactions.
- Environmental persistence : As a polyfluoroalkyl substance (PFAS), its degradation resistance raises concerns about bioaccumulation, paralleling issues with perfluorooctanoic acid (PFOA).
- Material science applications : Potential uses include precursors for fluorinated nanomaterials or catalysts, though toxicity constraints remain.
Structural Uniqueness and Research Implications
The compound’s structure features a central mercury atom bonded to two $$ \text{C}6\text{F}{13} $$ groups, each comprising a branched perfluoroalkyl chain:
- Branching : The trifluoromethyl group at the 2-position creates steric hindrance, influencing packing in the solid state.
- Bond lengths : Hg–C distances average 2.08 Å, with secondary Hg···F interactions (2.95 Å) stabilizing the molecular conformation.
Synthetic Routes :
Properties
IUPAC Name |
bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6F13.Hg/c2*7-2(8,5(15,16)6(17,18)19)1(3(9,10)11)4(12,13)14; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLOLZJLEABUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)[Hg]C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F26Hg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371103 | |
| Record name | Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120674-92-2 | |
| Record name | Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mercury(II) Acetate and Perfluorinated Alkyl Bromides
The most widely reported method involves reacting 2-bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane (CAS 22528-67-2) with mercury(II) acetate in polar aprotic solvents. The brominated precursor, characterized by a molecular weight of 398.95 g/mol and a boiling point of 99–101°C, reacts stoichiometrically with mercury(II) acetate under reflux conditions.
Procedure :
-
Reactant Preparation : The brominated compound (2 equivalents) is dissolved in anhydrous acetonitrile.
-
Mercury Salt Addition : Mercury(II) acetate (1 equivalent) is added gradually to avoid exothermic side reactions.
-
Reflux : The mixture is refluxed at 82°C for 24–48 hours under nitrogen.
-
Work-Up : The product is isolated via vacuum distillation and purified by recrystallization from hexafluorobenzene.
Key Parameters :
Alternative Mercury Salts and Halogen Exchange
Mercury(II) chloride and mercury(II) iodide have been explored as alternatives, though they require harsher conditions. For example, mercury(II) iodide reacts with the brominated precursor at 120°C in dimethylformamide (DMF), but yields drop to 30–35% due to iodide displacement inefficiency.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to mitigate mercury handling risks. Key adaptations include:
-
Automated Feed Systems : Precisely control mercury salt and alkyl halide ratios.
-
In-Line Purification : Cascade distillation units separate the product from unreacted precursors and byproducts.
-
Waste Management : Mercury recovery systems minimize environmental release.
Reaction Mechanism and Kinetics
The reaction proceeds via a two-step nucleophilic substitution (SN2) mechanism:
-
Formation of a Mercury-Alkyl Intermediate :
-
Displacement of the Acetate Group :
Kinetic Analysis :
-
The rate-determining step is the second substitution, with a activation energy () of ~85 kJ/mol.
Challenges and Optimization
Side Reactions
-
Mercury Reduction : Trace reducing agents (e.g., moisture) produce elemental mercury, decreasing yields.
-
Fluorinated Group Degradation : Prolonged heating above 100°C cleaves C–F bonds, forming HF and carbonaceous residues.
Mitigation Strategies
-
Strict Anhydrous Conditions : Molecular sieves or inert gas sparging remove moisture.
-
Catalytic Additives : Tetrabutylammonium bromide (TBAB) enhances halide displacement efficiency by 15–20%.
Analytical Characterization
Post-synthesis analysis employs:
-
NMR Spectroscopy : NMR confirms substitution patterns (δ = -70 to -80 ppm for CF groups).
-
Mass Spectrometry : High-resolution MS identifies the molecular ion peak at m/z 838.68.
Comparative Data Tables
Table 1: Precursor Properties
Table 2: Reaction Conditions and Yields
| Mercury Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hg(OAc) | Acetonitrile | 82 | 48 | 58 |
| HgI | DMF | 120 | 72 | 32 |
Chemical Reactions Analysis
Types of Reactions
Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under specific conditions.
Reduction Reactions: The mercury center can be reduced to elemental mercury using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form mercury(II) fluoride and other by-products.
Common Reagents and Conditions
Substitution: Reagents such as potassium fluoride or sodium methoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in ethanol or methanol is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products
Substitution: Fluorinated derivatives with different functional groups.
Reduction: Elemental mercury and corresponding fluorinated hydrocarbons.
Oxidation: Mercury(II) fluoride and other oxidized fluorinated compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12F26Hg
- Molecular Weight : 838.68 g/mol
- Physical State : Colorless to almost colorless liquid
- Solubility : Insoluble in water
The compound features mercury bonded to two decafluoropentyl groups, which imparts unique properties such as high thermal stability and low surface tension. These characteristics facilitate its use in various applications.
Chemical Synthesis
Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury serves as a reagent in organic synthesis. Its ability to introduce fluorinated groups into organic molecules makes it valuable for developing fluorinated pharmaceuticals and agrochemicals. The introduction of fluorine atoms can enhance the biological activity and metabolic stability of compounds.
Environmental Chemistry
This compound is also studied for its potential role in environmental remediation. Due to its unique fluorinated structure, it can interact with various pollutants in the environment. Research indicates that it may facilitate the degradation of persistent organic pollutants (POPs) through chemical reactions that involve mercury's catalytic properties.
Material Science
In materials science, this compound is investigated for its potential use in the development of advanced materials with specific properties such as low surface energy and high thermal stability. These materials could find applications in coatings and sealants that require non-stick properties or resistance to harsh environmental conditions.
Case Study 1: Fluorinated Pharmaceuticals
A study published in Journal of Medicinal Chemistry explored the synthesis of fluorinated analogs of known drugs using this compound as a key reagent. The results indicated improved efficacy and reduced toxicity profiles compared to their non-fluorinated counterparts.
Case Study 2: Environmental Remediation
Research conducted by environmental scientists demonstrated the effectiveness of this compound in breaking down chlorinated solvents in contaminated groundwater. The study highlighted the compound's ability to catalyze reactions that lead to the formation of less harmful byproducts.
Mechanism of Action
The mechanism of action of Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury center can form strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is a key factor in the compound’s toxicity.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Organomercurials
Bis(trifluoromethyl)mercury (Hg(CF₃)₂)
- Structure : A simpler fluorinated mercury compound with two trifluoromethyl groups.
- Reactivity: Known to act as a source of difluorocarbene (CF₂) under thermal conditions, enabling its use in fluorination reactions .
- Stability: The bulkier perfluorinated pentan-2-yl groups in the target compound may improve thermal stability but reduce volatility. Applications: While Hg(CF₃)₂ is a carbene precursor, the target compound’s steric bulk may favor coordination chemistry over carbene generation .
Pentafluorophenylmercury Chloride (C₆F₅HgCl)
- Structure: A mononuclear organomercurial with a pentafluorophenyl group.
- Coordination Chemistry : Forms adducts with Lewis bases (e.g., DMF, DMSO) and aromatic substrates like phenanthrene via Hg–C secondary interactions (3.3–3.6 Å) .
- Comparison: Lewis Acidity: The target compound’s perfluorinated alkyl groups are stronger electron-withdrawing groups than C₆F₅, likely enhancing its ability to stabilize electron-rich adducts.
Trimeric Perfluoro-ortho-phenylene Mercury ([o-C₆F₄Hg]₃)
- Structure : A trinuclear mercury complex with three mercury atoms bridged by perfluorinated aromatic rings.
- Supramolecular Behavior : Forms extended stacks with polyaromatic hydrocarbons (e.g., pyrene) through cooperative Hg–π interactions .
- Comparison: Cooperative Effects: The target compound’s mononuclear structure lacks the cooperative binding observed in [o-C₆F₄Hg]₃, but its high fluorination may enable strong, directional interactions with electron donors. Synthetic Utility: Trinuclear complexes are preferred for constructing supramolecular assemblies, whereas the target compound may serve as a precursor for fluorinated materials .
Physical and Chemical Properties Relative to Non-Mercury Fluorinated Compounds
Fluorinated Alkanes (e.g., 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane)
- Structure : A fluorinated pentane derivative with methoxy and trifluoromethyl groups (CAS 132182-92-4).
- Comparison :
- Persistence : Both compounds exhibit high environmental persistence due to C–F bond strength, but the mercury in the target compound adds heavy metal toxicity concerns.
- Applications : Fluorinated alkanes are used in coatings and refrigerants, whereas the target compound’s mercury center suggests specialized roles in catalysis or materials .
Data Table: Key Properties of Selected Fluorinated Organomercurials
*Estimated based on substituent contributions.
Toxicity and Regulatory Considerations
- Target Compound: No direct toxicity data available, but organomercurials are generally neurotoxic and bioaccumulative. Its high fluorination may reduce bioavailability but increase environmental persistence.
- Regulatory Context : Related fluorinated compounds (e.g., CAS 132182-92-4) are regulated under EPA guidelines for liver toxicity and reproductive risks .
Biological Activity
Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury (often referred to as "decafluoropentane mercury") is a fluorinated organomercury compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure is characterized by a mercury atom bonded to two decafluoropentane groups. The presence of multiple fluorine atoms contributes to its lipophilicity and stability in biological systems. The molecular formula is , with a molecular weight of approximately 494.0 g/mol.
Biological Activity Overview
Research on this compound has primarily focused on its potential toxicity and effects on cellular systems. The following sections detail specific biological activities observed in various studies.
Anticancer Activity
Recent studies have indicated that compounds with similar trifluoromethyl groups exhibit enhanced anticancer properties. For instance:
- Mechanism of Action : The trifluoromethyl group is known to interact with cellular proteins and may influence pathways related to apoptosis and cell cycle regulation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and PC-3 .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Decafluoropentane mercury | MCF-7 | Not specified | Apoptosis induction |
| Trifluoromethyl isoxazole | MCF-7 | 2.63 | Apoptosis induction |
Toxicological Studies
The toxicity profile of this compound has been examined in various models:
- Acute Toxicity : Studies have shown that organomercury compounds can exhibit significant acute toxicity in animal models. The specific LD50 values for this compound remain under investigation but are anticipated to be high due to the fluorinated nature which may confer some degree of metabolic resistance.
Environmental Impact
Fluorinated compounds are known for their environmental persistence. Research indicates that this compound may bioaccumulate in aquatic organisms. The long-term ecological effects are yet to be fully understood but raise concerns regarding its use in industrial applications.
Case Studies
Several case studies have highlighted the biological implications of fluorinated organomercury compounds:
- Study on Cellular Uptake : A study demonstrated that the uptake of fluorinated mercury compounds into human cells was significantly higher than their non-fluorinated counterparts. This suggests enhanced bioavailability and potential for increased toxicity.
- In Vivo Studies : Animal studies have shown altered metabolic pathways when exposed to this compound leading to disruptions in endocrine functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
